molecular formula C21H21N5O3 B14122894 [4-(3-cyanopyridin-2-yl)piperazin-1-yl](5-methoxy-1H-indol-3-yl)acetic acid CAS No. 1144465-03-1

[4-(3-cyanopyridin-2-yl)piperazin-1-yl](5-methoxy-1H-indol-3-yl)acetic acid

Cat. No.: B14122894
CAS No.: 1144465-03-1
M. Wt: 391.4 g/mol
InChI Key: HADRIZWIJRNAMK-UHFFFAOYSA-N
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Description

4-(3-cyanopyridin-2-yl)piperazin-1-ylacetic acid is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-cyanopyridin-2-yl)piperazin-1-ylacetic acid typically involves multi-step organic reactions. The process begins with the preparation of the cyanopyridine and indole derivatives, followed by their coupling through a piperazine linker. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds under controlled temperatures and pressures.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality.

Chemical Reactions Analysis

Types of Reactions

4-(3-cyanopyridin-2-yl)piperazin-1-ylacetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

4-(3-cyanopyridin-2-yl)piperazin-1-ylacetic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It serves as a probe to study biological processes and interactions.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-cyanopyridin-2-yl)piperazin-1-ylacetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream effects. These interactions can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-Indol-3-yl)ethylamine: This compound shares the indole moiety and is known for its biological activity.

    Tryptamine: Another indole derivative with significant biological effects.

    Serotonin: A neurotransmitter with an indole structure, involved in various physiological processes.

Uniqueness

What sets 4-(3-cyanopyridin-2-yl)piperazin-1-ylacetic acid apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

1144465-03-1

Molecular Formula

C21H21N5O3

Molecular Weight

391.4 g/mol

IUPAC Name

2-[4-(3-cyanopyridin-2-yl)piperazin-1-yl]-2-(5-methoxy-1H-indol-3-yl)acetic acid

InChI

InChI=1S/C21H21N5O3/c1-29-15-4-5-18-16(11-15)17(13-24-18)19(21(27)28)25-7-9-26(10-8-25)20-14(12-22)3-2-6-23-20/h2-6,11,13,19,24H,7-10H2,1H3,(H,27,28)

InChI Key

HADRIZWIJRNAMK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2C(C(=O)O)N3CCN(CC3)C4=C(C=CC=N4)C#N

Origin of Product

United States

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